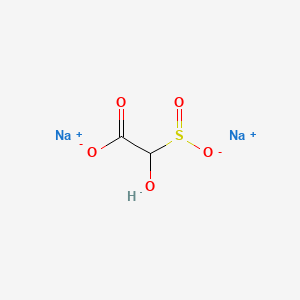Acetic acid, hydroxysulfino-, disodium salt
CAS No.: 223106-41-0
Cat. No.: VC16216043
Molecular Formula: C2H2Na2O5S
Molecular Weight: 184.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 223106-41-0 |
|---|---|
| Molecular Formula | C2H2Na2O5S |
| Molecular Weight | 184.08 g/mol |
| IUPAC Name | disodium;2-hydroxy-2-sulfinatoacetate |
| Standard InChI | InChI=1S/C2H4O5S.2Na/c3-1(4)2(5)8(6)7;;/h2,5H,(H,3,4)(H,6,7);;/q;2*+1/p-2 |
| Standard InChI Key | KLSBASGQHCAVHQ-UHFFFAOYSA-L |
| Canonical SMILES | C(C(=O)[O-])(O)S(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named disodium 2-hydroxy-2-sulfonatoacetate, though inconsistencies in nomenclature exist across sources. For instance, ChemSpider lists it as disodium hydroxy(sulfinato)acetate (CHNaOS) , while Chemsrc uses disodium,2-hydroxy-2-sulfonatoacetate (CHNaOS) . This discrepancy arises from differing interpretations of the sulfur oxidation state:
-
Sulfinato () implies a sulfur oxidation state of +4.
-
Sulfonato () corresponds to a sulfur oxidation state of +6 .
The PubChemLite entry (CID 23348022) describes a related structure, 2-hydroxy-2-sulfoacetic acid (CHOS), which lacks sodium counterions but confirms the presence of a sulfonic acid group . These variations highlight the need for precise characterization in future studies.
Molecular and Structural Data
Key molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 200.078 g/mol | |
| Exact Mass | 199.937 g/mol | |
| SMILES | C(C(=O)O)(O)S(=O)(=O)O.[Na+].[Na+] | |
| Polar Surface Area | 125.94 Ų |
The compound’s structure features a central carbon atom bonded to a hydroxyl group (), a sulfonate/sulfinate group, and a carboxylate () moiety, stabilized by two sodium ions .
Synthesis and Manufacturing
Challenges in Synthesis
-
Oxidation State Control: Precise management of sulfur’s oxidation state is critical. Sulfinic acid derivatives are prone to oxidation to sulfonic acids, complicating isolation .
-
Purification: The compound’s high polarity and ionic character necessitate advanced separation techniques, such as ion-exchange chromatography or recrystallization from polar solvents.
Physicochemical Properties
Thermal Stability
-
The sulfinate/sulfonate moiety enhances thermal resilience compared to non-ionic analogs.
-
Decomposition likely occurs above 200°C, releasing sulfur oxides () and sodium carbonate residues.
Solubility and Reactivity
-
Solubility: High solubility in water due to ionic nature; poorly soluble in organic solvents like ethanol or ether.
-
Reactivity:
-
Acts as a bifunctional nucleophile (via sulfinate and carboxylate groups).
-
Susceptible to oxidation, especially in acidic or humid environments.
-
Discrepancies and Research Gaps
Oxidation State Ambiguities
The conflicting nomenclature (sulfinato vs. sulfonato) underscores the need for advanced spectroscopic characterization (e.g., X-ray crystallography, NMR) to resolve the sulfur oxidation state definitively.
Synthesis Optimization
Developing a reliable, scalable synthesis route remains a priority. Lessons from CN116102454A —such as optimizing reaction time and temperature—could be adapted for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume